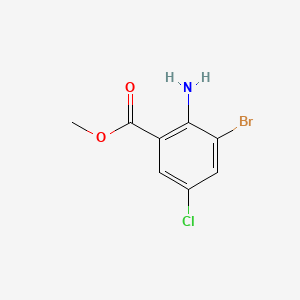

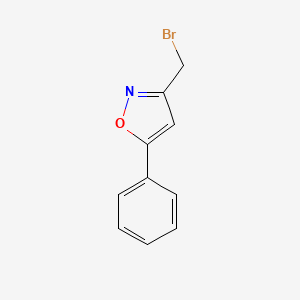

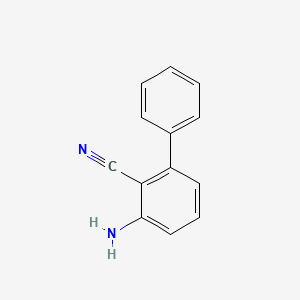

![molecular formula C9H8N2O2 B599527 Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate CAS No. 108128-21-8](/img/structure/B599527.png)

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives, including “Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate”, can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific synthesis process for “Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate” is not clearly mentioned in the retrieved papers.科学的研究の応用

Synthesis and Chemical Reactions

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate and its derivatives have been explored in various synthetic pathways and chemical reactions. For instance, the thermolysis of certain pyridazine derivatives provides a new synthetic route to pyrrolo[2,3-c-]pyridazines, which can be further processed to yield novel pyridazino[3,4-d][1,3]oxazine ring systems (Maeba & Castle, 1979). Similarly, the synthesis of fluorescent benzo and hetero[c]-fused pyrrolo[3,4-c]pyridazine-5-carboxylates has been achieved through transformations involving methyl 4-aminopyrrole-2-carboxylate (Galenko et al., 2016).

Spectroscopic and Fluorescence Properties

Pyrrolo[1,2-b]pyridazine derivatives have been studied for their optical spectroscopic characteristics. Compounds like 5,6-dicarbomethoxy-2,7-dimethylpyrrolo[1,2-b]pyridazine and its derivatives have shown intense fluorescence with high quantum yields, which is also evident in their solid state. These properties have been analyzed through UV–vis absorption, steady-state, and time-resolved fluorescence measurements (Vasilescu et al., 2008).

Chemiluminescent Applications

Certain polycyclic pyridazinediones, derived from pyrrolo[1,2-b]pyridazine-6-carboxylate, have been synthesized and found to exhibit significant chemiluminescence, making them potentially useful in light production and other applications (Tominaga et al., 1998).

Novel Syntheses and Heterocyclic Compounds

Research has also focused on novel synthetic methods to produce derivatives of pyrrolo[1,2-b]pyridazine-6-carboxylate. These methods have led to the creation of unprecedented heterocyclic skeletons, contributing significantly to the field of organic chemistry and material science. For example, streamlined synthesis methodologies have been developed for creating diverse pyrrolo[3,4-d]pyridazin-1-one systems (Bonacorso et al., 2019).

Advanced Chemical Properties

The chemical properties of pyrrolo[1,2-b]pyridazine derivatives have been extensively studied, including their reactivity, electrophilic substitutions, and various condensation reactions. These studies have expanded the understanding of these compounds and their potential applications in various fields (Zupan et al., 1971).

将来の方向性

Pyrrolopyrazine derivatives, including “Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate”, have attracted attention due to their wide range of biological activities and their potential in drug discovery . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

特性

IUPAC Name |

methyl pyrrolo[1,2-b]pyridazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-5-8-3-2-4-10-11(8)6-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAZSPKQGPIJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=C1)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856180 |

Source

|

| Record name | Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |

CAS RN |

108128-21-8 |

Source

|

| Record name | Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

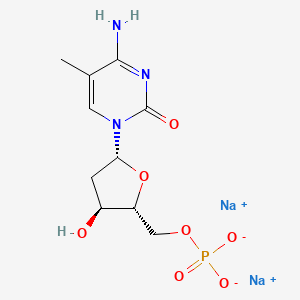

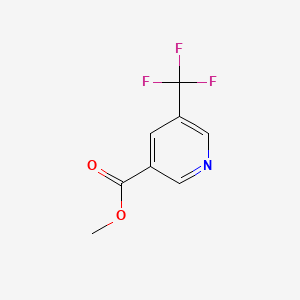

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)